![molecular formula C21H20N4O4S B299769 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B299769.png)
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a sulfonyl group, and a pyridinylbenzamide moiety. Its molecular formula is C19H18N4O3S, and it has a molecular weight of 382.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(dimethylamino)sulfonyl]benzoic acid with 2-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzoyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)propanoic acid
- 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its pyridinylbenzamide moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural feature contributes to its diverse applications and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C21H20N4O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N4O4S/c1-25(2)30(28,29)16-12-10-15(11-13-16)20(26)23-18-8-4-3-7-17(18)21(27)24-19-9-5-6-14-22-19/h3-14H,1-2H3,(H,23,26)(H,22,24,27) |
Clé InChI |
PWJFKGOLGLUPKH-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


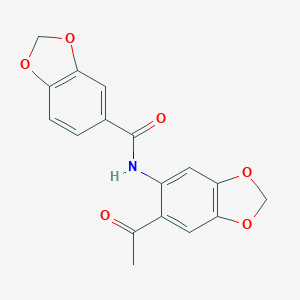
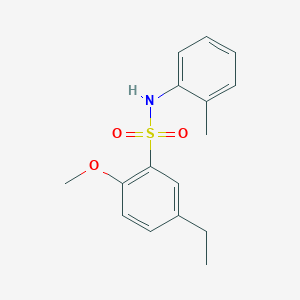
![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
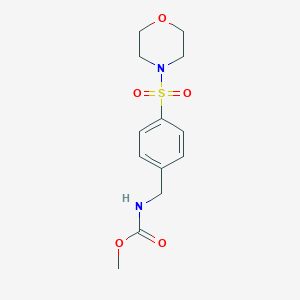
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)
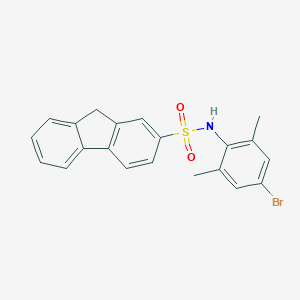
![N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
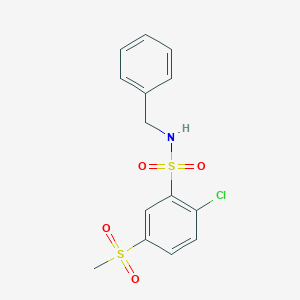
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299710.png)
![methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether](/img/structure/B299711.png)
![2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
